Cas no 247583-69-3 (Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate)
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylicacid, 1-methyl-5-propyl-, ethyl ester
- ethyl 1-methyl-5-propylpyrazole-3-carboxylate
- Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 2-Methyl-3-n-propyl-pyrazole-5-carboxylic Acid Ethyl Ester
- ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate
- AKOS006294907
- AB19593
- CS-0313241
- PS-11392
- DTXSID90473108
- W-206908
- 247583-69-3
- 1H-Pyrazole-3-carboxylicacid,1-methyl-5-propyl-,ethylester(9CI)
- 1H-PYRAZOLE-3-CARBOXYLIC ACID, 1-METHYL-5-PROPYL-, ETHYL ESTER
- RUCHDNJKZWSJHB-UHFFFAOYSA-N
- SCHEMBL6778177
- BL001005
- MFCD04115092
- FT-0687894
- (IS)-(-)-Camphorsulfonylimine
- DB-067262
- DTXCID50423922
- ethyl1-methyl-5-propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD04115092
- Inchi: 1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3
- InChI Key: RUCHDNJKZWSJHB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(CCC)N(C)N=1)=O
Computed Properties
- Exact Mass: 196.12100
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.07
- Boiling Point: 302°C at 760 mmHg
- Flash Point: 136.5°C
- Refractive Index: 1.514
- PSA: 44.12000
- LogP: 1.54930
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 3/9-24/25-36/37
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003226-5g |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 97% | 5g |
$419.22 | 2023-09-02 | |
| Chemenu | CM110982-5g |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 97% | 5g |
$384 | 2021-08-06 | |
| TRC | E572760-10mg |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572760-50mg |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E572760-100mg |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Apollo Scientific | OR300143-250mg |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 250mg |
£64.00 | 2025-02-19 | ||
| Apollo Scientific | OR300143-1g |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 1g |
£168.00 | 2025-02-19 | ||
| Ambeed | A929766-1g |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 97% | 1g |
$104.0 | 2024-07-28 | |
| Chemenu | CM110982-250mg |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 97% | 250mg |
$92 | 2024-07-28 | |
| Chemenu | CM110982-1g |
ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate |
247583-69-3 | 97% | 1g |
$125 | 2024-07-28 |
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
Research Brief on Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS: 247583-69-3): Recent Advances and Applications
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS: 247583-69-3) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of novel therapeutic agents targeting inflammation, cancer, and infectious diseases. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
Recent literature indicates that Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of pyrazole-based scaffolds, which are widely utilized in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its role in the development of selective COX-2 inhibitors, showcasing its potential as an anti-inflammatory agent. The compound's unique structural features, including the ester and pyrazole moieties, contribute to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In addition to its anti-inflammatory properties, research has also investigated the anticancer potential of derivatives synthesized from Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that modifications of the pyrazole core led to compounds exhibiting potent inhibitory effects against cancer cell lines, particularly in breast and colon cancers. These findings underscore the compound's utility as a versatile pharmacophore in oncology drug design.
The synthetic accessibility of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate further enhances its appeal in pharmaceutical research. Recent advancements in green chemistry have enabled more efficient and sustainable synthesis routes for this compound, as detailed in a 2023 ACS Sustainable Chemistry & Engineering publication. These methods emphasize reduced environmental impact while maintaining high yields and purity, aligning with the growing demand for sustainable drug development practices.
Looking ahead, the potential applications of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate extend beyond traditional small-molecule therapeutics. Emerging research explores its incorporation into prodrugs and targeted delivery systems, leveraging its chemical stability and biocompatibility. As the field of chemical biology continues to evolve, this compound is poised to play a pivotal role in the discovery of next-generation therapeutics, addressing unmet medical needs across diverse disease areas.
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